(Dimethylamino)(1-naphthyl)acetonitrile
CAS No.: 885-22-3
Cat. No.: VC17971873
Molecular Formula: C14H14N2
Molecular Weight: 210.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 885-22-3 |
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Molecular Formula | C14H14N2 |
Molecular Weight | 210.27 g/mol |
IUPAC Name | 2-(dimethylamino)-2-naphthalen-1-ylacetonitrile |
Standard InChI | InChI=1S/C14H14N2/c1-16(2)14(10-15)13-9-5-7-11-6-3-4-8-12(11)13/h3-9,14H,1-2H3 |
Standard InChI Key | IQENPHLYJGUASO-UHFFFAOYSA-N |
Canonical SMILES | CN(C)C(C#N)C1=CC=CC2=CC=CC=C21 |
Introduction
Chemical Identity and Structural Characteristics
(Dimethylamino)(1-naphthyl)acetonitrile is classified as a secondary nitrile with the molecular formula C₁₄H₁₄N₂ and a molecular weight of 210.27 g/mol . Its IUPAC name, 2-(dimethylamino)-2-(naphthalen-1-yl)acetonitrile, reflects the presence of:
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A naphthalen-1-yl group (a bicyclic aromatic hydrocarbon).
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A dimethylamino group (-N(CH₃)₂) attached to the α-carbon of the acetonitrile backbone.
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A cyano group (-C≡N) at the β-position.
The compound’s SMILES notation (CN(C)C(C#N)C₁=CC=CC₂=CC=CC=C₂₁) and InChIKey (IQENPHLYJGUASO-UHFFFAOYSA-N) provide unambiguous representations of its connectivity . X-ray crystallography data are unavailable, but analogous naphthalene-containing compounds exhibit planar aromatic systems with substituents influencing electronic distribution .
Synthetic Routes and Optimization
Precursor-Based Synthesis
The synthesis of (dimethylamino)(1-naphthyl)acetonitrile likely derives from modifications to 1-naphthylacetonitrile (CAS 132-75-2), a related compound produced via nucleophilic substitution. In a representative procedure :
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1-Chloromethylnaphthalene (695 g) reacts with sodium cyanide (350 g) in a methanol-water mixture.
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Refluxing for 2 hours facilitates cyanide substitution, yielding 1-naphthylacetonitrile (670–680 g) after neutralization.
To introduce the dimethylamino group, a plausible pathway involves:
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Alkylation of 1-naphthylacetonitrile with dimethylamine under basic conditions.
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Mannich-type reactions utilizing formaldehyde and dimethylamine hydrochloride.
Challenges in Functionalization
The steric bulk of the naphthalene group and electron-withdrawing cyano moiety may necessitate elevated temperatures or catalytic agents (e.g., phase-transfer catalysts) to achieve satisfactory yields. Side reactions, such as hydrolysis of the nitrile to carboxylic acids, require stringent anhydrous conditions .
Physicochemical Properties
Experimental data for (dimethylamino)(1-naphthyl)acetonitrile remain limited, but inferences can be drawn from structurally similar compounds:
The dimethylamino group enhances basicity compared to unsubstituted nitriles, enabling participation in acid-base equilibria. Infrared (IR) studies on analogous proton sponges (e.g., 1,8-bis(dimethylamino)naphthalene) reveal characteristic Bohlmann bands (2700–2800 cm⁻¹) associated with N–H stretching in protonated species .
Reactivity and Functional Applications
Coordination and Complexation
The cyano group can act as a weak ligand for transition metals (e.g., Pd, Ni), though steric hindrance from the naphthalene system may limit coordination. In contrast, the dimethylamino group participates in hydrogen bonding and protonation, as observed in studies of 1,8-bis(dimethylamino)naphthalene .
Synthetic Intermediate
(Dimethylamino)(1-naphthyl)acetonitrile may serve as a precursor for:
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Heterocyclic compounds: Cyclization reactions to form indoles or quinolines.
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Pharmaceutical agents: Functionalization to amine derivatives via nitrile reduction (e.g., LiAlH₄).
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Ligand design: Modification for asymmetric catalysis.
A notable application of 1-naphthylacetonitrile is its use in synthesizing tert-butyl benzoates, suggesting analogous utility for the dimethylamino variant .
Spectroscopic and Analytical Data
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR signals (CDCl₃):
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Naphthalene protons: δ 7.2–8.5 (multiplet, 7H).
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N(CH₃)₂: δ 2.5 (singlet, 6H).
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C≡N adjacent CH: δ 4.0–4.5 (singlet, 1H).
Mass Spectrometry
Predicted ESI-MS (positive mode):
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